
Bismuth subgallate
Overview
Description
- It appears as a yellow powder, odorless, and tasteless.
- When exposed to light, it gradually fades.
- It is insoluble in water, alcohol, and ether but dissolves in nitric acid or hydrochloric acid, undergoing simultaneous decomposition. In alkaline solutions, it turns deep red.
- This compound possesses astringent, antiseptic, and tissue growth-promoting properties. It acts as a protein precipitant, forming a protective film on inflamed surfaces, reducing nerve sensitivity, and constricting local blood vessels.
Bismuth subgallate: (chemical formula: C₇H₅BiO₆) is an alkaline salt with an indefinite composition.
Preparation Methods
Synthetic Routes: Bismuth subgallate can be synthesized by reacting bismuth salts (such as bismuth nitrate) with gallic acid.
Industrial Production: The industrial production methods involve controlled precipitation reactions to obtain the compound.
Chemical Reactions Analysis
Reactions: Bismuth subgallate undergoes various reactions, including oxidation and reduction.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, it reacts with reducing agents or oxidizing agents.
Major Products: The main products formed include bismuth oxides and gallates.
Scientific Research Applications
Hemostatic Agent
Bismuth subgallate is recognized for its effectiveness as a local hemostatic agent. Its mechanism involves the activation of clotting factor XII, which accelerates the intrinsic pathway of coagulation. This property makes it particularly useful in surgeries such as tonsillectomy, turbinectomy, and partial hepatectomy. Studies have shown that this compound can significantly reduce bleeding during these procedures by promoting clot formation and minimizing blood loss .
Case Study: Tonsillectomy
- Objective : To evaluate the effectiveness of this compound in preventing post-operative hemorrhage.
- Results : Patients treated with this compound experienced fewer instances of severe post-tonsillectomy hemorrhage compared to those who did not receive the treatment. This supports its use as a reliable option for managing bleeding during and after tonsillectomy .
Wound Healing
Research has investigated the impact of this compound on wound healing processes. One notable study involved an experimental model using rats to assess its effects on inflammatory responses, collagen production, and angiogenesis.
Study Overview :
- Methodology : Sixty male Wistar rats underwent standardized wounds treated with either this compound or saline.
- Findings : The study indicated that while this compound did not significantly enhance wound healing compared to controls, it did not adversely affect collagen production or inflammatory responses over time. However, it was noted that it delayed angiogenesis, which is crucial for optimal healing .
Quality of Life Improvement
This compound has been applied in treating gastrointestinal conditions, particularly in patients undergoing biliopancreatic diversion for morbid obesity. These patients often experience debilitating diarrhea and malabsorption.
Clinical Study :
- Objective : To assess the quality of life improvements in patients treated with this compound.
- Method : Patients received 200 mg of this compound every eight hours for 12 weeks. Quality of life was measured using the Gastrointestinal Quality of Life Index (GIQLI) before and after treatment.
- Results : Significant improvements were observed in GIQLI scores post-treatment, indicating enhanced overall well-being and reduced gastrointestinal symptoms .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Hemostatic Agent | Used during surgeries to control bleeding | Reduced instances of post-operative hemorrhage |
Wound Healing | Assessed for effects on inflammation and healing processes | Delayed angiogenesis; no significant adverse effects on collagen production |
Quality of Life | Treatment for diarrhea in patients post-bariatric surgery | Improved GIQLI scores indicating better quality of life |
Mechanism of Action
- Bismuth subgallate’s mechanism involves protein precipitation, nerve desensitization, and local blood vessel constriction.
- It forms a protective layer on inflamed surfaces, reducing external stimuli to nerve endings.
Comparison with Similar Compounds
- Bismuth subgallate is unique due to its specific properties and applications.
- Similar compounds include other bismuth salts (e.g., bismuth subnitrate) and astringents.
Biological Activity
Bismuth subgallate is a bismuth compound that has garnered attention for its diverse biological activities, particularly in gastrointestinal health and wound healing. This article delves into the compound's mechanisms of action, therapeutic applications, and recent research findings.
1. Overview of this compound
This compound is primarily known for its use in treating gastrointestinal disorders, particularly those associated with Helicobacter pylori (H. pylori) infections. It functions as an antimicrobial agent and a hemostatic agent, making it valuable in both clinical and surgical settings.
2.1 Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various gastrointestinal pathogens. Research indicates that it can inhibit the growth of bacteria such as E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, and H. pylori. The proposed mechanisms include:
- Binding to Bacterial Membranes : Bismuth complexes are believed to bind to the bacterial cell wall and periplasmic space, leading to structural damage and disintegration of pathogens .
- Enzyme Inhibition : It inhibits key bacterial enzymes such as urease and catalase, disrupting metabolic processes essential for bacterial survival .
- Disruption of Adhesion : Recent studies have identified that bismuth can inhibit the adhesion of H. pylori to gastric epithelial cells by targeting specific proteins involved in this process .
2.2 Hemostatic Properties
This compound has been shown to promote hemostasis through several mechanisms:
- Activation of Clotting Factors : It is thought to activate factor XII (Hageman factor), initiating the intrinsic pathway of coagulation .
- Promotion of Wound Healing : Studies suggest that this compound induces macrophages to secrete growth factors that enhance granulation tissue formation and re-epithelialization .
3.1 Gastrointestinal Disorders
This compound is commonly used in formulations aimed at treating conditions like peptic ulcers and diarrhea. Its ability to coat the gastric mucosa helps protect against acid damage while promoting healing.
3.2 Surgical Applications
In surgical contexts, this compound is utilized for its hemostatic properties, aiding in blood clotting during soft tissue surgeries.
4. Research Findings
Recent studies have expanded our understanding of the biological activities of bismuth compounds:
5. Case Studies
Case Study 1: Treatment of H. pylori Infection
A clinical trial assessed the effectiveness of this compound in combination with antibiotics for eradicating H. pylori in patients with peptic ulcers. The results indicated a significant reduction in bacterial load and improvement in ulcer healing rates.
Case Study 2: Hemostatic Use in Surgery
In a cohort study involving patients undergoing soft tissue surgery, this compound was applied topically to assess its impact on bleeding control. The findings revealed a marked decrease in intraoperative blood loss compared to controls.
Properties
InChI |
InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCBNHDMGIZPQF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BiO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046588 | |
Record name | Bismuth subgallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in cold water and hot water. | |
Record name | Bismuth subgallate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99-26-3 | |
Record name | Bismuth subgallate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bismuth subgallate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bismuth subgallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.